N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide
Description
This compound features a 4-methyl-1,3-thiazole core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with an ethyl chain linked to a 4-phenoxybenzenesulfonamide moiety. The thiazole ring adds rigidity and influences pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S2/c1-18-25(34-26(28-18)19-9-14-23(31-2)24(17-19)32-3)15-16-27-35(29,30)22-12-10-21(11-13-22)33-20-7-5-4-6-8-20/h4-14,17,27H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSHFAGSGYBGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and phenoxybenzene groups. The final step involves the sulfonation reaction to introduce the sulfonamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
The biological activity of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that sulfonamide derivatives can inhibit various enzymes and receptors involved in cellular signaling pathways. Key applications include:
1. Cancer Treatment
- Studies have shown that thiazole derivatives exhibit promising results in inhibiting tumor growth. For instance, compounds similar to this compound have demonstrated significant reductions in tumor size in xenograft models.
2. Mechanistic Insights
- Research suggests that certain thiazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights the potential of the compound as an anticancer agent.
3. Antimicrobial Activity
- Preliminary studies indicate that sulfonamide compounds can exhibit antimicrobial properties. The ability of this compound to inhibit bacterial growth is an area of ongoing research, particularly against resistant strains.
Cancer Treatment Case Study
A study involving a series of thiazole derivatives demonstrated their efficacy in reducing tumor growth in animal models. The results indicated that these compounds could lead to significant decreases in tumor size compared to controls, suggesting their potential as therapeutic agents for cancer treatment.
Antimicrobial Efficacy
Research into the antimicrobial properties of sulfonamide derivatives has shown promising results against various pathogens. In vitro studies have indicated that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Modified Sulfonamide Substituents
Two close analogs from differ in the sulfonamide’s aryl group:
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide Molecular Formula: C₂₁H₂₃FN₂O₅S₂ Molecular Weight: 466.55 g/mol Key Features: A 3-fluoro-4-methoxy substitution introduces electron-withdrawing (F) and donating (OCH₃) effects, altering electronic density and solubility compared to the parent compound’s 4-phenoxy group.
Table 1: Comparative Structural and Physical Properties
| Property | Parent Compound (Estimated) | 3-Fluoro-4-methoxy Analog | 4-Nitro Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~511 | 466.55 | 463.53 |
| Sulfonamide Substituent | 4-Phenoxy | 3-Fluoro-4-methoxy | 4-Nitro |
| Electronic Effects | Electron-donating (OPh) | Mixed (F⁻, OCH₃) | Strongly EWG |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~3.2 | ~2.8 |
Heterocyclic Core Modifications
Compounds in and replace the thiazole with triazole or thiazolo-pyridine cores:
Key Differences :
Functional Group Variations in Related Amides
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ( ): Replaces the sulfonamide with a benzamide. The amide group reduces acidity (pKa ~15–17 vs. sulfonamide’s ~10) and hydrogen-bonding capacity, impacting solubility and target interactions .
Research Findings and Implications
- Synthetic Accessibility : The parent compound’s synthesis likely involves thiazole ring formation followed by sulfonamide coupling, whereas triazole analogs require cyclocondensation of hydrazinecarbothioamides .
- Biological Activity : Sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase). The 4-nitro analog’s strong electron-withdrawing group may enhance binding to positively charged active sites but reduce metabolic stability .
- Pharmacokinetics : The parent compound’s higher molecular weight (~511 vs. ~463–466 g/mol) suggests slower renal clearance, while fluorine in the 3-fluoro analog may improve oxidative stability .
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, a sulfonamide group, and various aromatic substituents. Its molecular formula is , with a molecular weight of approximately 446.6 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in critical metabolic pathways. For instance, it can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and cancer progression .
- Signal Transduction Modulation : By interacting with receptors or kinases, the compound can influence signal transduction pathways that regulate cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting microbial cell wall synthesis or interfering with metabolic processes essential for microbial survival .
Anticancer Properties
Recent research has highlighted the potential anticancer effects of this compound. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Apoptosis induction via caspase activation |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest in G1 phase |
| A549 (lung cancer) | 10.0 | Inhibition of metastasis-related pathways |
These findings indicate that the compound may serve as a promising lead for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 64 µg/mL | Moderate effectiveness against Gram-negative bacteria |
| Candida albicans | 16 µg/mL | Strong antifungal activity |
These results suggest that this compound could be developed as a novel antimicrobial agent.
Case Studies
In a significant study examining the pharmacokinetics and therapeutic potential of sulfonamide derivatives, this compound was administered in a murine model. The results indicated:
- Oral Bioavailability : Approximately 59% after oral administration.
- Tumor Growth Delay : A notable delay in tumor growth was observed without significant weight loss in treated mice.
- Pharmacokinetic Profile : The compound exhibited favorable pharmacokinetic properties, including rapid absorption and moderate clearance rates.
These findings support further investigation into its clinical applications as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
- Thiazole ring formation : Cyclocondensation of 3,4-dimethoxyphenyl thioamide derivatives with α-bromoketones under reflux (e.g., ethanol, 80°C) .
- Sulfonamide coupling : Reacting the thiazole intermediate with 4-phenoxybenzenesulfonyl chloride in anhydrous pyridine or DMF at 0–25°C for 5–12 hours .
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Key methods :
- NMR : 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from the thiazole, sulfonamide, and dimethoxyphenyl groups .
- X-ray crystallography : Single-crystal analysis to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode for accurate mass verification .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening protocols :
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., SphK1) or carbonic anhydrases, using reference inhibitors (e.g., acetazolamide) for comparison .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Approach :
- Systematic substituent variation : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with ethoxy or halogens) and evaluate changes in bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions between the sulfonamide group and target enzymes (e.g., carbonic anhydrase IX) .
- In vitro/in vivo correlation : Compare enzyme inhibition data (IC₅₀) with pharmacokinetic parameters (e.g., plasma half-life in rodent models) .
Q. What advanced spectroscopic techniques resolve ambiguities in its tautomeric or conformational behavior?
- Solutions :
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–100°C in DMSO-d₆) to study thiazole ring tautomerism .
- Solid-state IR/Raman : Detect sulfonamide N–H stretching vibrations (3200–3400 cm⁻¹) to confirm hydrogen-bonding patterns .
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) and compare with experimental data (e.g., X-ray bond lengths) .
Q. How can contradictory results in biological activity (e.g., cytotoxicity vs. selectivity) be addressed?
- Strategies :
- Dose-response profiling : Use a wider concentration range (e.g., 0.1–100 µM) to differentiate cytotoxic effects from target-specific activity .
- Off-target screening : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Metabolic stability assays : Incubate with liver microsomes (human/rodent) to evaluate if metabolites contribute to observed toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
